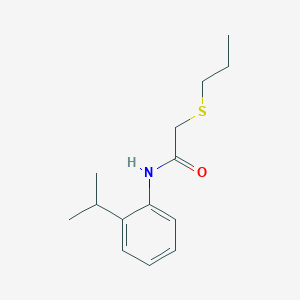![molecular formula C15H17N3O3S B284163 N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PSB-1115 and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, PSB-1115 has been shown to inhibit the growth of cancer cells and can potentially be used as an anti-cancer drug. In drug discovery, this compound has been used as a lead compound to develop more potent and selective drugs.
Mécanisme D'action
The mechanism of action of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including carbonic anhydrase and histone deacetylases. These interactions can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as acid-base balance and ion transport. PSB-1115 can also inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression and potentially alter various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide in lab experiments is its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and can potentially be used to develop new drugs. However, one of the limitations of using PSB-1115 is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide. One potential direction is to further study its potential applications in neuroscience and cancer research. Another direction is to develop more potent and selective drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of PSB-1115 and its potential effects on various physiological processes.
Conclusion:
In conclusion, N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide and its applications in various fields.
Méthodes De Synthèse
The synthesis of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide and 2-pyridinecarboxylic acid with propyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is around 70%, and the purity of the compound can be increased through various purification techniques.
Propriétés
Formule moléculaire |
C15H17N3O3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-10-17-22(20,21)13-8-6-12(7-9-13)18-15(19)14-5-3-4-11-16-14/h3-9,11,17H,2,10H2,1H3,(H,18,19) |
Clé InChI |
SEYIXEMCTZJFOD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
SMILES canonique |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)